molecular formula C19H18ClN5O4S B4563774 2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

Cat. No.: B4563774
M. Wt: 447.9 g/mol
InChI Key: VZSMJPVDEAAZFE-UHFFFAOYSA-N
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Description

2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound featuring a triazole ring, a sulfanyl group, and various substituents

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of Substituents: The chloro, methoxy, ethyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring and sulfanyl group could play key roles in binding to molecular targets, while the nitrophenyl group may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide apart is its combination of a triazole ring, sulfanyl group, and multiple substituents, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[5-(5-chloro-2-methoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4S/c1-3-24-18(13-10-12(20)8-9-16(13)29-2)22-23-19(24)30-11-17(26)21-14-6-4-5-7-15(14)25(27)28/h4-10H,3,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSMJPVDEAAZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

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